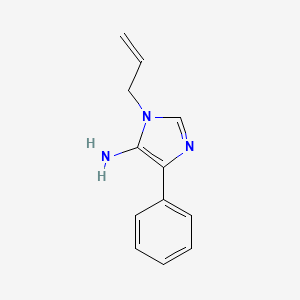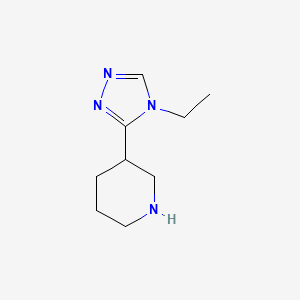
3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidin
Übersicht
Beschreibung
The compound “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”, involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen
- Forscher haben das antimikrobielle Potenzial von 3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidin-Derivaten untersucht. Diese Verbindungen zeigen Aktivität gegen Bakterien, Pilze und andere Krankheitserreger .
- Das Triazol-Piperidin-Gerüst hat als potenzielles antivirales Mittel Aufmerksamkeit erregt. Wissenschaftler untersuchen seine Fähigkeit, die Virusreplikation oder den Eintritt zu hemmen .
- Einige Derivate dieser Verbindung zeigen Antitumoreigenschaften. Forscher untersuchen ihre Auswirkungen auf Krebszelllinien und Tiermodelle .
Antibakterielle Eigenschaften
Antivirale Mittel
Antitumoraktivität
Entzündungshemmende Verbindungen
Zusammenfassend lässt sich sagen, dass diese faszinierende Verbindung eine Vielzahl von Anwendungen bietet, von antimikrobiellen und antiviralen Mitteln bis hin zu potenziellen Krebstherapeutika und Agrochemikalien. Weitere Forschungen werden zusätzliche Anwendungen aufdecken und ihre Eigenschaften für praktische Anwendungen optimieren . Wenn Sie detailliertere Informationen zu einem bestimmten Bereich benötigen, zögern Sie bitte nicht, zu fragen! 😊
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents. Given the importance of the triazole scaffold, its synthesis has attracted much attention, and this area of research is likely to continue to be a focus in the future .
Wirkmechanismus
Target of action
Many 1,2,4-triazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Without specific information on “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”, it’s difficult to describe its exact mode of action. Many triazole compounds work by inhibiting the cytochrome p450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Biochemical pathways
As mentioned above, many triazole compounds affect the ergosterol biosynthesis pathway in fungi .
Pharmacokinetics
Many triazole compounds are well absorbed and widely distributed in the body .
Result of action
Without specific studies, it’s difficult to describe the exact molecular and cellular effects of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”. Inhibition of ergosterol synthesis by triazole compounds generally results in fungal cell death .
Eigenschaften
IUPAC Name |
3-(4-ethyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVPQLNYYMMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)
amine hydrochloride](/img/structure/B1531146.png)
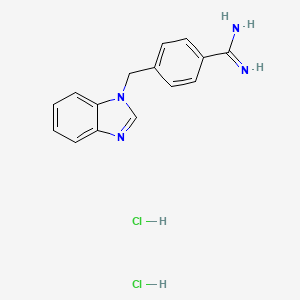
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)
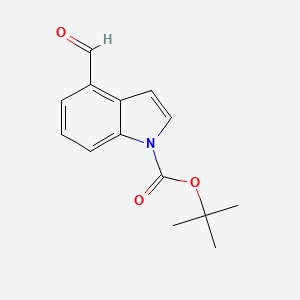
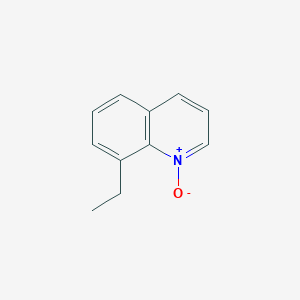




![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)
